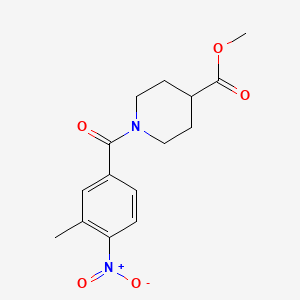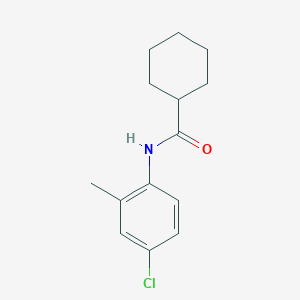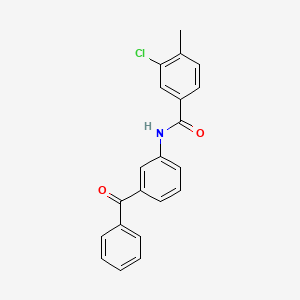
N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide, commonly known as BP-1, is an organic compound that belongs to the family of benzophenones. It is widely used as a UV-filter in sunscreens, cosmetics, and other personal care products. BP-1 has also been found in environmental samples, including water, soil, and air, raising concerns about its potential health and environmental impacts.
作用機序
BP-1 acts as a UV-filter by absorbing UV radiation and converting it into less harmful energy. BP-1 can also interact with biological molecules, including proteins and DNA, leading to potential health risks. BP-1 has been shown to bind to estrogen receptors and alter the expression of estrogen-responsive genes, leading to potential health risks, including reproductive and developmental disorders.
Biochemical and Physiological Effects
BP-1 has been shown to have endocrine-disrupting effects, which can interfere with the normal functioning of hormones in the body. BP-1 has been shown to bind to estrogen receptors and alter the expression of estrogen-responsive genes, leading to potential health risks, including reproductive and developmental disorders. BP-1 has also been found to have cytotoxic and genotoxic effects, which can damage DNA and lead to potential health risks, including cancer.
実験室実験の利点と制限
BP-1 has been widely used as a UV-filter in sunscreens, cosmetics, and other personal care products. Its well-established synthesis method and availability in high purity and yield make it a useful compound for research purposes. However, due to its potential health and environmental impacts, BP-1 should be used with caution in lab experiments, and proper safety measures should be taken to prevent exposure.
将来の方向性
Future research on BP-1 should focus on its potential health and environmental impacts, including its endocrine-disrupting effects and its cytotoxic and genotoxic effects. Further studies are needed to determine the mechanisms of action of BP-1 and its interactions with biological molecules. Future research should also explore alternative UV-filters that are safer and more environmentally friendly than BP-1.
合成法
BP-1 can be synthesized by the reaction of 3-benzoylbenzoic acid with thionyl chloride, followed by the addition of 3-chloro-4-methylbenzoyl chloride. The resulting product is then purified by recrystallization. The synthesis method of BP-1 has been well-established, and the compound can be obtained in high purity and yield.
科学的研究の応用
BP-1 has been extensively studied for its UV-filtering properties and its potential health and environmental impacts. In vitro and in vivo studies have shown that BP-1 can absorb UV radiation and protect skin cells from UV-induced damage. However, BP-1 has also been found to have endocrine-disrupting effects, which can interfere with the normal functioning of hormones in the body. BP-1 has been shown to bind to estrogen receptors and alter the expression of estrogen-responsive genes, leading to potential health risks, including reproductive and developmental disorders.
特性
IUPAC Name |
N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c1-14-10-11-17(13-19(14)22)21(25)23-18-9-5-8-16(12-18)20(24)15-6-3-2-4-7-15/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKCRGHVOBSJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5718541.png)
![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)
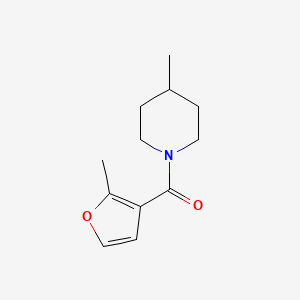

![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)


![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
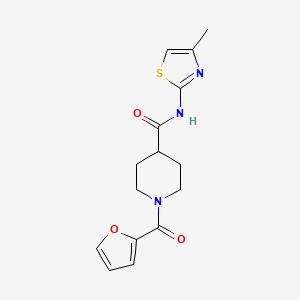
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
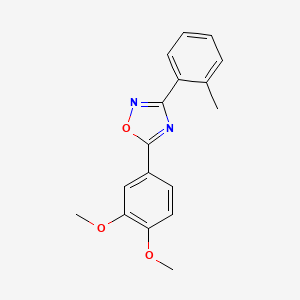
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)
